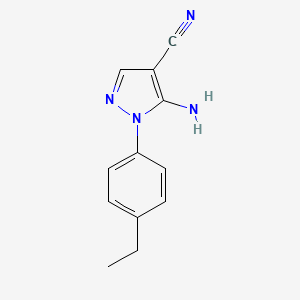

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-ethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-9-3-5-11(6-4-9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFIFEYCDWLYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the condensation of 4-ethylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

5-AEPC has the molecular formula and features both an amino group and a carbonitrile functional group. These functional groups contribute significantly to its reactivity and potential pharmacological properties. The compound's structure is characterized by an ethyl substitution on the phenyl ring, which enhances its lipophilicity, potentially improving bioavailability compared to other derivatives.

Agricultural Chemistry

5-AEPC serves as an intermediate in the development of agrochemicals, particularly in crop protection formulations. Its potential efficacy against pests and diseases makes it a candidate for further exploration in agricultural applications.

Case Studies and Research Findings

While specific case studies on 5-AEPC are currently sparse, ongoing research focuses on:

- Mechanism of Action : Understanding how 5-AEPC interacts with cellular targets to exert its effects.

- Biological Activity : Investigating its potential as an anti-inflammatory or antimicrobial agent through in vitro studies.

Further research is essential to elucidate the specific mechanisms by which this compound operates and to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Impact :

- Electron-donating groups (e.g., ethyl, methyl) may enhance solubility in organic solvents but reduce electrophilic reactivity.

- Electron-withdrawing groups (e.g., nitro, chloro) improve stability and reaction rates in nucleophilic substitutions .

Physical and Spectroscopic Data

- Melting Points : Analogs with nitro groups (e.g., 4a: 228–229°C ) exhibit higher melting points due to stronger intermolecular forces compared to ethyl- or methyl-substituted derivatives.

- Spectroscopy: IR: Cyano group absorption ~2296 cm⁻¹; NH₂ stretches ~3237 cm⁻¹ . NMR: Aromatic protons appear in δ 6.09–7.59 ppm; methyl groups in δ 2.54 ppm .

Crystallographic and Molecular Interactions

- Crystal Packing: In 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, hydrogen bonding (N–H···N) dominates molecular assembly, with a monoclinic crystal system (β = 95.275°) . The ethyl group in the target compound may introduce weaker van der Waals interactions, altering solubility.

Biological Activity

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile (referred to as 5-AEPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of 5-AEPC, summarizing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

5-AEPC is characterized by the following structural features:

- Molecular Formula : C₁₂H₁₃N₄

- Functional Groups : Amino group (-NH₂), ethylphenyl group, and carbonitrile group (-C≡N)

The presence of these functional groups contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.

The mechanism of action for 5-AEPC primarily involves its interaction with specific molecular targets, particularly enzymes. Preliminary studies suggest that it may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access and influencing metabolic pathways. This potential mechanism is crucial for understanding its therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-AEPC and related pyrazole derivatives. For instance, a study evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated significant inhibition zones, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 5-AEPC | TBD | TBD |

| 7b | 0.22 | Excellent |

| 10 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Research indicates that compounds similar to 5-AEPC exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, certain derivatives displayed selectivity indices favoring COX-2 inhibition over COX-1, suggesting a targeted anti-inflammatory effect with reduced side effects .

Research Findings and Case Studies

Several case studies have explored the synthesis and biological evaluation of pyrazole derivatives, including 5-AEPC:

- Synthesis Methodology : The synthesis of 5-AEPC typically involves a Michael-type addition reaction using (ethoxymethylene)malononitrile and aryl hydrazines under optimized conditions to achieve high yields (up to 93%) .

- Insecticidal Activity : In addition to its antimicrobial properties, some studies have evaluated the insecticidal activity of related pyrazoles against agricultural pests. For example, one study reported significant mortality rates in Tuta absoluta larvae treated with pyrazole derivatives .

Q & A

Q. What synthetic methodologies are recommended for 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via a two-step reaction sequence starting from substituted pyrazole precursors. Key steps include cyclization using catalysts like guar gum (a biocatalyst for green synthesis) and subsequent functionalization with carbonitrile and ethylphenyl groups . Characterization involves NMR (¹H/¹³C), IR, and elemental analysis to confirm purity and structure. Crystallization from solvents like DMF yields single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound analyzed, and what interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) at 296 K reveals intermolecular N–H···N and C–H···Cl interactions (if chloro-substituted analogs are considered). For this compound, hydrogen bonding between the amino group and nitrile moiety forms centrosymmetric dimers (R₂²(12) motif), while C–H···π interactions with the ethylphenyl group extend the supramolecular network . Unit cell parameters (e.g., a = 4.82 Å, b = 11.26 Å, c = 14.56 Å, β = 95.28°) and refinement statistics (R₁ = 0.0529) ensure structural reliability .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole-4-carbonitrile derivatives exhibit inhibitory activity against enzymes like COX-2 and 5-lipoxygenase (5-LOX), with IC₅₀ values in the micromolar range. Anticancer screening against MCF-7 and Hep-G2 cell lines shows moderate activity (e.g., IC₅₀ ~5–10 μg/mL), suggesting further structural optimization is needed for enhanced potency .

Advanced Research Questions

Q. How can discrepancies in reported biological activities across studies be resolved?

Variations in activity may arise from differences in substitution patterns (e.g., trifluoromethyl vs. ethylphenyl groups), purity of synthesized batches, or assay conditions (e.g., cell line specificity). Methodological consistency is critical:

- Validate compound purity via HPLC and elemental analysis.

- Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin).

- Perform docking studies to correlate substituent effects with enzyme binding affinities .

Q. What strategies optimize the compound’s synthetic yield and scalability?

- Catalyst selection : Replace traditional acids with guar gum or ionic liquids to improve eco-efficiency (yield increases from 70% to 85% ).

- Solvent optimization : Use DMF/EtOH mixtures for crystallization to enhance crystal quality and reduce defects .

- Automation : Employ flow chemistry for precise control of reaction parameters (temperature, residence time) during cyclization.

Q. How do non-covalent interactions influence the compound’s physicochemical properties?

Weak interactions (N–H···N, C–H···π) govern solubility and stability:

- Hydrogen bonding reduces solubility in non-polar solvents but enhances thermal stability (decomposition >250°C).

- π-Stacking of the ethylphenyl group increases melting point (observed mp ~228–230°C in analogs) and crystallinity .

- Computational studies (DFT) can quantify interaction energies and predict polymorphic behavior .

Q. What experimental and computational tools are recommended for mechanistic studies of enzyme inhibition?

- In vitro assays : Measure 5-LOX/COX-2 inhibition using spectrophotometric methods (e.g., LOX-catalyzed linoleic acid oxidation).

- Molecular dynamics (MD) : Simulate binding modes in enzyme active sites (e.g., COX-2 PDB: 5IKT) to identify key residues (e.g., Arg120, Tyr355).

- SAR analysis : Compare analogs (e.g., trifluoromethyl vs. nitro substituents) to delineate pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.